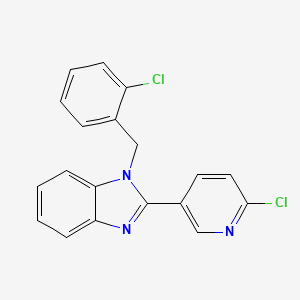![molecular formula C19H16N4O B3036446 bis[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 343375-15-5](/img/structure/B3036446.png)
bis[4-(1H-imidazol-1-yl)phenyl]methanol
概要
説明
Bis[4-(1H-imidazol-1-yl)phenyl]methanol:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(1H-imidazol-1-yl)phenyl]methanol typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Bis[4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
作用機序
The mechanism of action of bis[4-(1H-imidazol-1-yl)phenyl]methanol is primarily related to its ability to interact with metal ions and form coordination complexes. The imidazole rings can coordinate with metal ions, leading to the formation of stable complexes with unique properties. These complexes can exhibit various activities, such as catalytic, luminescent, or magnetic properties, depending on the metal ion and the overall structure of the complex .
類似化合物との比較
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone
- 4-(1H-imidazol-1-yl)phenol
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
Comparison:
- Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group. This difference can lead to variations in reactivity and applications .
- 4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group attached to a methylene bridge. This compound may have different biological activities and chemical reactivity .
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with methylene bridges linking the imidazole rings to the benzene ring. This compound is used in the synthesis of coordination polymers and metal-organic frameworks .
Bis[4-(1H-imidazol-1-yl)phenyl]methanol stands out due to its unique combination of the imidazole moiety and the hydroxyl group, which can lead to distinct chemical and biological properties.
特性
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14,19,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZJPZZGIUVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)O)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166710 | |
| Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-15-5 | |
| Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)-α-[4-(1H-imidazol-1-yl)phenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{[(2-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036366.png)
![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)
![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B3036370.png)
![3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}ethyl]-5-[3-(trifluoromethyl)phenyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3036371.png)
![{2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B3036372.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinamide](/img/structure/B3036373.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol](/img/structure/B3036374.png)

![2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B3036378.png)
![2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3036379.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B3036383.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3036384.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-(morpholin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B3036385.png)
